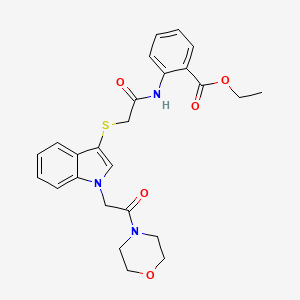
ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamido)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamido)benzoate involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. It has been found to inhibit the activation of the PI3K/Akt/mTOR pathway, which is responsible for cell survival and growth. Additionally, it has been shown to inhibit the activation of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamido)benzoate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. Moreover, it has been found to have low toxicity in normal cells, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamido)benzoate in lab experiments is its potential as a cancer treatment agent. It has been found to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. Moreover, it has been shown to have low toxicity in normal cells, making it a potential candidate for cancer treatment. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for researchers.
Future Directions
There are several future directions for the research on ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamido)benzoate. One of the potential directions is to study its potential as a targeted cancer treatment agent. It has been found to inhibit the growth of various cancer cell lines, and further research could determine its efficacy in vivo. Additionally, it could be studied for its potential use in combination with other cancer treatment agents to enhance their efficacy. Furthermore, its potential as an anti-inflammatory agent could be further explored, and its mechanism of action in inhibiting the production of pro-inflammatory cytokines could be elucidated.
Synthesis Methods
The synthesis of ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamido)benzoate involves a series of chemical reactions that include the condensation of 2-mercaptoacetamide with 1-bromo-3-(2-morpholino-2-oxoethyl)indole, followed by the reaction of the resulting compound with ethyl 2-bromoacetate and benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate. The final product is obtained after purification using column chromatography.
Scientific Research Applications
Ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamido)benzoate has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
ethyl 2-[[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S/c1-2-33-25(31)18-7-3-5-9-20(18)26-23(29)17-34-22-15-28(21-10-6-4-8-19(21)22)16-24(30)27-11-13-32-14-12-27/h3-10,15H,2,11-14,16-17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSURQHIFDYQCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

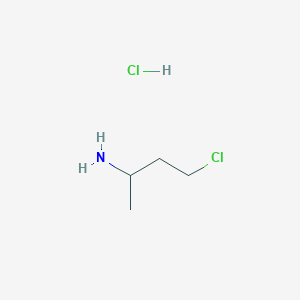
![3-[(5E)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2657939.png)
![1-[(4-Chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2657941.png)

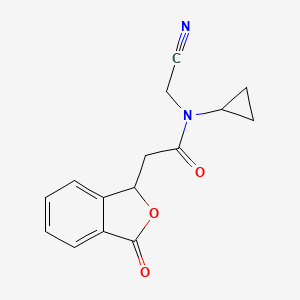
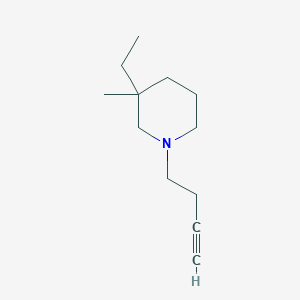
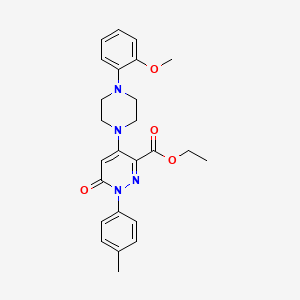
![6-Tert-butyl-3-[(3-chloro-4-fluorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2657948.png)
![2-(sec-butylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2657949.png)
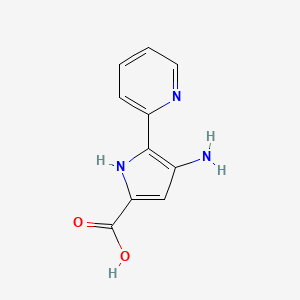
![3-(2-Bromophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2657951.png)
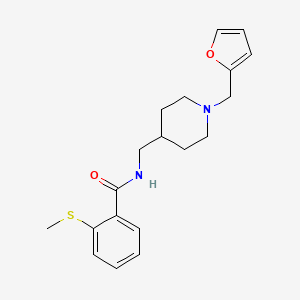
![3-[(2,5-dimethylphenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2657954.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B2657958.png)